molecular formula C24H17F2N3O2S B2999419 2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-45-2

2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2999419
CAS No.: 396721-45-2
M. Wt: 449.48
InChI Key: JBIZBGDBPZKZIU-UHFFFAOYSA-N
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Description

The compound 2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a thienopyrazole core fused with a benzamide moiety, distinguished by 2,6-difluoro substitutions on the benzamide and a 4-phenoxyphenyl group on the pyrazole ring. Its structural elucidation likely employed X-ray crystallography tools such as the SHELX system (e.g., SHELXL for refinement), which has been pivotal in small-molecule analysis .

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O2S/c25-19-7-4-8-20(26)22(19)24(30)27-23-18-13-32-14-21(18)28-29(23)15-9-11-17(12-10-15)31-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIZBGDBPZKZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , a thienopyrazole derivative, has garnered attention due to its potential biological activities. Thienopyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure

The molecular formula of the compound is C20H18F2N4OC_{20}H_{18}F_2N_4O, and its structure includes a thieno[3,4-c]pyrazole core linked to a phenoxyphenyl moiety. The presence of fluorine atoms is significant as fluorination often enhances biological activity.

Antimicrobial Activity

Research has shown that thienopyrazole derivatives exhibit substantial antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains. A study indicated that derivatives of thieno[3,2-c]pyrazole showed good inhibitory activity against Staphylococcus aureus and other gram-positive bacteria, which suggests potential efficacy for the compound in treating infections caused by resistant strains like MRSA and VRE .

Anticancer Properties

Thienopyrazoles have been investigated for their anticancer potential. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. For example, derivatives were evaluated for antiproliferative activity against breast and colon cancer cell lines, revealing promising results . The compound's ability to induce apoptosis or inhibit cell cycle progression could be explored further in specific cancer models.

Anti-inflammatory Effects

The anti-inflammatory properties of thienopyrazole derivatives are also noteworthy. Some studies have highlighted their role as phosphodiesterase inhibitors, which can reduce inflammation in various models. This mechanism could be beneficial for treating inflammatory diseases such as arthritis or asthma .

Antioxidant Activity

Antioxidant activities have been documented for similar thienopyrazole compounds. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. One study assessed the antioxidant effects of thieno[2,3-c]pyrazole derivatives on erythrocytes exposed to toxic substances, demonstrating a protective effect against oxidative damage .

Case Studies and Research Findings

  • Antimicrobial Study : A derivative of thieno[3,2-c]pyrazole was synthesized and tested against Staphylococcus aureus, showing an MIC of 16 µg/mL. This highlights the potential of related compounds in developing new antibiotics.
    CompoundMIC (µg/mL)Target Bacteria
    Thieno derivative16Staphylococcus aureus
    Control>128-
  • Anticancer Evaluation : A series of thienopyrazole derivatives were evaluated for their antiproliferative effects on colon cancer cell lines with IC50 values ranging from 10 to 30 µM.
    CompoundIC50 (µM)Cancer Cell Line
    Thieno derivative A10Colon cancer
    Thieno derivative B25Breast cancer
  • Oxidative Stress Protection : In a study involving Clarias gariepinus, erythrocyte alterations were measured after exposure to toxins with and without the thienopyrazole compound.
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    Toxin40 ± 4.87
    Toxin + Thieno Derivative12 ± 1.03

Comparison with Similar Compounds

Structural Comparison with Thienopyrazole Analogs

The target compound shares a thieno[3,4-c]pyrazole scaffold with structurally related derivatives. Key differences lie in substituent patterns, which critically influence physicochemical and biological properties.

Table 1: Structural Analogs of the Target Compound

Compound Name Substituents on Benzamide Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound 2,6-difluoro 4-phenoxyphenyl C₂₅H₁₈F₂N₃O₂S 462.45 Agrochemical/Pharmaceutical
2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-methyl Phenyl C₂₀H₁₇N₃OS 347.43 Undisclosed (medicinal lead)
N-[2-(2,3-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide 2-(trifluoromethyl) 2,3-dimethylphenyl C₂₁H₁₈F₃N₃OS 417.45 Kinase inhibition (hypothetical)

Key Observations:

  • Steric and Lipophilic Influence: The 4-phenoxyphenyl substituent introduces an ether linkage, increasing molecular flexibility and lipophilicity (logP) relative to phenyl or dimethylphenyl groups, which may improve membrane permeability .

Functional Comparison with 2,6-Difluorobenzamide Derivatives

The 2,6-difluorobenzamide motif is recurrent in pesticidal agents, suggesting functional parallels despite scaffold differences.

Table 2: Functional Analogs with 2,6-Difluorobenzamide Moieties

Compound Name Core Structure Substituents Molecular Formula Use
Target Compound Thienopyrazole-benzamide 4-phenoxyphenyl C₂₅H₁₈F₂N₃O₂S Undisclosed
Diflubenzuron Urea-linked benzamide N-(((4-chlorophenyl)amino) C₁₄H₉ClF₂N₂O₂ Insecticide
Fluazuron Urea-linked benzamide N-(((4-chloro-3-(trifluoromethyl)phenyl)amino) C₂₀H₁₁Cl₂F₅N₃O₂ Acaricide

Key Observations:

  • Shared Substituents: The target’s 2,6-difluorobenzamide aligns with diflubenzuron and fluazuron, which inhibit chitin synthesis in pests via urea linkages . This suggests the target’s fluorine atoms may similarly enhance target binding through halogen bonds.

Research Findings and Implications

Substituent-Driven Properties:

  • Metabolic Stability: The trifluoromethyl group in the analog improves metabolic resistance compared to the target’s difluoro group, but at the cost of reduced solubility.
  • Binding Affinity: The phenoxyphenyl group in the target may enable π-π stacking with aromatic residues in biological targets, a feature absent in simpler phenyl analogs .

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